molecular formula C18H18N2O4S B2817869 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide CAS No. 2034614-63-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide

Cat. No.: B2817869
CAS No.: 2034614-63-4
M. Wt: 358.41
InChI Key: OVSBFBMFLFYKBB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide is a complex organic compound that features a thiazolidine ring, a benzo[d][1,3]dioxole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide typically involves multi-step organic reactions

    Thiazolidine Ring Formation: This can be achieved by the reaction of cysteine or its derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Benzo[d][1,3]dioxole Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the benzo[d][1,3]dioxole group to the thiazolidine ring.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced through electrophilic aromatic substitution or other suitable aromatic coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide exerts its effects is often related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-2-phenylthiazolidine-3-carboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide: Similar structure but with the methoxy group in a different position, potentially altering its properties.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the benzo[d][1,3]dioxole and methoxyphenyl groups provides a distinctive combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-22-14-4-2-3-12(9-14)17-20(7-8-25-17)18(21)19-13-5-6-15-16(10-13)24-11-23-15/h2-6,9-10,17H,7-8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSBFBMFLFYKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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